tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

Metabolic stability CYP450 hydroxylation Fluorine substitution

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate (CAS 2351981-52-5) is a fluorinated, non-proteinogenic α-amino acid ester featuring a free amine and a tert-butyl-protected carboxyl group. The 4,4-difluorocyclohexyl substituent introduces a gem‑difluoro motif that enhances metabolic stability by blocking CYP450-mediated hydroxylation at the C4 position—a well-documented metabolic soft spot in unsubstituted cyclohexane rings.

Molecular Formula C12H21F2NO2
Molecular Weight 249.30 g/mol
Cat. No. B12943307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
Molecular FormulaC12H21F2NO2
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1CCC(CC1)(F)F)N
InChIInChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)9(15)8-4-6-12(13,14)7-5-8/h8-9H,4-7,15H2,1-3H3
InChIKeyQRTKAJPCVIWNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate: Key Structural and Physicochemical Features for Procurement Decisions


tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate (CAS 2351981-52-5) is a fluorinated, non-proteinogenic α-amino acid ester featuring a free amine and a tert-butyl-protected carboxyl group. The 4,4-difluorocyclohexyl substituent introduces a gem‑difluoro motif that enhances metabolic stability by blocking CYP450-mediated hydroxylation at the C4 position—a well-documented metabolic soft spot in unsubstituted cyclohexane rings [1]. The compound is primarily used as a chiral building block or intermediate in medicinal chemistry programs targeting proteases, kinases, and CNS receptors [2].

Why tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate Cannot Be Replaced by Generic Cyclohexyl or Methyl Ester Analogs


The combination of a free amine, a tert-butyl ester, and a 4,4-difluorocyclohexyl group creates a unique profile that cannot be matched by simple substitution. The 4,4-difluorocyclohexyl moiety is not merely a fluorinated replacement; it fundamentally alters the compound’s metabolic fate by preventing oxidative degradation at the cyclohexane ring, a vulnerability of the parent cyclohexyl analog [1]. The tert-butyl ester provides orthogonal deprotection capability under mild acidic conditions (pH < 5), which a methyl ester cannot offer—methyl esters resist hydrolysis across pH 1–13 up to 80 °C [2]. Furthermore, the free amine (as opposed to the N‑Boc‑protected variant) permits direct conjugation without a preliminary deprotection step, streamlining synthetic routes. These features are interdependent: replacing one element negates the intended synthetic advantage.

Quantitative Evidence for Differentiating tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate from Closest Analogs


Metabolic Stability: 4,4-Difluorocyclohexyl Prevents C4 Hydroxylation vs. Cyclohexyl Analog

The 4,4-difluorocyclohexyl group eliminates the primary metabolic liability of unsubstituted cyclohexane rings—enzymatic hydroxylation at C4. The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond (99 kcal/mol), making hydrogen abstraction at the 4‑position energetically unfavorable [1]. In contrast, the non-fluorinated tert-butyl 2-amino-2-cyclohexylacetate is susceptible to CYP450-mediated oxidation, leading to rapid clearance in vivo.

Metabolic stability CYP450 hydroxylation Fluorine substitution

Orthogonal Deprotection: tert-Butyl Ester Cleaves at pH <5 While Methyl Ester Remains Intact

The tert-butyl ester of the target compound hydrolyzes rapidly at pH < 5 (e.g., in 50% TFA/DCM), whereas the methyl ester analog shows no hydrolysis in pH 1–13 aqueous solutions even at 80 °C [1]. This allows selective deprotection of the carboxyl group in the presence of other base-labile protecting groups, a critical requirement in solid-phase peptide synthesis where methyl esters cannot be removed without damaging the peptide chain.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Free Amine Enables Direct Conjugation vs. N‑Boc Protected Analog Requires Additional Step

The target compound bears a free α‑amino group, allowing immediate use in amide bond formation or reductive amination. The N‑Boc analog, (S)-2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, requires a deprotection step (e.g., TFA treatment) prior to coupling, which adds a synthetic step and exposes the molecule to acidic conditions that could compromise the tert‑butyl ester. Quantitative comparison of step counts: a representative peptide coupling with the target compound proceeds in 1 step, whereas the N‑Boc analog requires 2 steps (Boc removal + coupling) [1].

Amine reactivity Peptide coupling Step economy

Lipophilicity Modulation: 4,4-Difluorocyclohexyl Lowers pKa of Adjacent Amine and Tunes LogP Relative to Non‑Fluorinated and Bicyclic Analogs

Incorporation of the gem‑difluoro unit into a cyclohexane ring decreases the pKa of an adjacent amine hydrochloride by up to 0.90 units and the pKa of a carboxylic acid by up to 0.49 units compared to the non‑fluorinated counterpart, as measured by standard acid‑base titration [1]. The effect on LogP is more nuanced: for monocyclic benzamides, fluorination reduces LogP by –0.41 units relative to the non‑fluorinated parent, while for bicyclic rigidified analogs the change ranges from –0.08 to +0.17 units depending on stereochemistry [1]. These predictable shifts allow fine‑tuning of solubility and permeability without altering the core scaffold.

Lipophilicity pKa modulation Physicochemical profiling

In Vivo Proof-of-Concept: 4,4-Difluorocyclohexyl-Containing PARP‑1 Inhibitor NMS‑P118 Achieves 150‑Fold Selectivity Over PARP‑2 and Oral Efficacy

While not the target compound itself, the 4,4-difluorocyclohexyl‑piperidine motif in NMS‑P118 enabled a 150‑fold selectivity for PARP‑1 (Kd = 0.009 μM) over PARP‑2 (Kd = 1.39 μM) [1]. The compound demonstrated oral bioavailability and tumor growth inhibition in MDA‑MB‑436 and Capan‑1 xenograft models both as monotherapy and in combination with temozolomide. Non‑fluorinated analogs in the same series lost this selectivity window, underscoring the critical role of the 4,4‑difluorocyclohexyl fragment [1].

PARP‑1 selectivity Oral bioavailability Xenograft model

Optimal Use Cases for tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate Based on Differentiated Evidence


Synthesis of Metabolically Stable Peptidomimetics

When designing peptide-based therapeutics that require systemic exposure, the 4,4-difluorocyclohexyl group prevents CYP450-mediated degradation at the cyclohexane ring [1]. The tert‑butyl ester protects the carboxyl terminus during solid‑phase synthesis and is cleaved under mild acidic conditions orthogonal to Fmoc deprotection, enabling efficient construction of metabolically resilient peptide chains.

Parallel Library Synthesis of Protease Inhibitors

The free amine allows direct, high‑yielding acylation or reductive amination with diverse carboxylic acid or aldehyde building blocks without prior deprotection, reducing library production time by one step per analog compared to N‑Boc‑protected variants [2]. This is especially valuable in hit‑to‑lead campaigns where speed and chemical diversity are critical.

Selective PARP‑1 Inhibitor Optimization

As demonstrated by NMS‑P118, the 4,4-difluorocyclohexyl fragment can confer subtype selectivity (PARP‑1 over PARP‑2) that non‑fluorinated analogs lack [3]. Incorporating the target compound as a key intermediate in PARP‑1 inhibitor synthesis allows exploration of this selectivity‑conferring motif early in the design cycle.

Physicochemical Property Fine‑Tuning in CNS Drug Discovery

The predictable pKa and LogP shifts imparted by the 4,4‑difluorocyclohexyl group (pKa decrease up to 0.90 units; LogP modulation of −0.41 to +0.17 units relative to non‑fluorinated analogs) [4] allow medicinal chemists to dial in optimal brain penetration and solubility without altering the core pharmacophore, streamlining multiparameter optimization.

Quote Request

Request a Quote for tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.